Antibiotic A40104A
Description
Historical Discovery and Nomenclature
The discovery of Antibiotic A-40104A emerged from systematic investigations into the antibiotic-producing capabilities of fungal species during the mid-20th century pharmaceutical research initiatives. The compound was first identified as part of the A-40104 antibiotic complex, which comprises active factors designated A, B, C, and D. Factor A represents the major component of this complex and has been characterized as a novel antibiotic structurally related to pleuromutilin.
The nomenclature "A-40104A" derives from the systematic designation of the antibiotic complex, where the letter "A" specifically identifies the primary active factor within the mixture. This naming convention was established during the patent documentation process, which formally described the method of production and isolation of this antibiotic complex in the 1970s. The historical significance of this discovery lies in its representation of the first documented D-xylose acetal derivative of pleuromutilin, introducing a novel structural modification that enhanced the antibacterial spectrum compared to the parent compound.
Research investigations revealed that Antibiotic A-40104A possesses distinct physical and chemical characteristics that differentiate it from other pleuromutilin derivatives. The compound crystallizes from chloroform and exhibits a melting point ranging from 117 to 120 degrees Celsius. Spectroscopic analysis has determined the molecular formula as C₂₇H₄₂O₉, with a molecular weight of 510 daltons as confirmed through mass spectrometry. The ultraviolet absorption spectrum displays a characteristic maximum at 284 nanometers when measured in trifluoroethanol, with an extinction coefficient of 32.
Taxonomic Classification of Producing Organism
The biosynthesis of Antibiotic A-40104A occurs through the metabolic processes of Clitopilus passeckerianus, a basidiomycete fungus with a well-defined taxonomic classification within the fungal kingdom. This organism belongs to the kingdom Fungi, phylum Basidiomycota, class Agaricomycetes, order Agaricales, family Entolomataceae, and genus Clitopilus. The species designation passeckerianus honors the mycological work of Pilát, with the full binomial nomenclature being Clitopilus passeckerianus (Pilát) Singer.
The taxonomic history of this organism reflects the evolving understanding of fungal classification systems. Originally described under the genus Pleurotus as Pleurotus passeckerianus Pilát, the species was subsequently transferred to the genus Clitopilus following more comprehensive morphological and molecular analyses. Alternative nomenclatural combinations include Pleurotellus passeckerianus (Pilát) Konrad & Maublanc, demonstrating the historical complexity of fungal taxonomy.
The geographic distribution of Clitopilus passeckerianus extends across multiple continents, with documented occurrences in European, North American, and Asian regions. Common names for this species vary by linguistic region, including "Clitopile du fumier" in French, "Katzenohr" in German, "rikkajauhosieni" in Finnish, "Kattenoorzwam" in Dutch, and "champinjonmjölskivling" in Swedish. The fungus typically inhabits terrestrial environments and demonstrates saprophytic growth characteristics on organic substrates.
Modern molecular phylogenetic studies have confirmed the placement of Clitopilus passeckerianus within the Entolomataceae family, distinguishing it from other pleuromutilin-producing fungi such as Omphalina mutila. The species exhibits typical basidiomycete reproductive characteristics, producing viable haploid meiotic basidiospores through sexual reproduction under appropriate laboratory conditions. Genetic investigations have revealed that the organism possesses a tetrapolar mating system, which facilitates classical breeding approaches for strain improvement.
Position Within Pleuromutilin Antibiotic Family
Antibiotic A-40104A occupies a distinctive position within the pleuromutilin family of antibiotics, representing a structurally modified derivative that expands the therapeutic potential of this important antibiotic class. The pleuromutilin family traces its origins to the discovery of the parent compound pleuromutilin in 1951 by Kavanagh, Hervey, and Robbins from Pleurotus mutilus and Pleurotus passeckerianus. This foundational discovery established the structural framework for subsequent derivative development and therapeutic applications.
The mechanism of action that characterizes pleuromutilin antibiotics involves specific binding to the peptidyl transferase center of the 50S ribosomal subunit in bacterial cells. This unique binding site distinguishes pleuromutilins from other antibiotic classes and contributes to their effectiveness against bacteria that have developed resistance to conventional antibiotics. The tricyclic core structure and the presence of a glycolic acid residue at position 14 are essential for maintaining antibacterial activity, with both components contributing to the binding affinity and specificity.
Within the pleuromutilin family, Antibiotic A-40104A demonstrates enhanced structural complexity through the incorporation of a D-xylose acetal moiety. This modification distinguishes it from simpler pleuromutilin derivatives and contributes to its expanded antibacterial spectrum. The compound exhibits activity against gram-positive bacteria, gram-negative bacteria, anaerobic bacteria, and Mycoplasma organisms, representing a broader therapeutic range compared to the parent pleuromutilin compound.
| Pleuromutilin Family Member | Structural Modification | Therapeutic Application | Development Status |
|---|---|---|---|
| Pleuromutilin | Parent compound | Research compound | Natural product |
| Antibiotic A-40104A | D-xylose acetal derivative | Broad-spectrum antibacterial | Research compound |
| Tiamulin | C-14 modification | Veterinary medicine | Approved (1979) |
| Valnemulin | C-14 modification | Veterinary medicine | Approved (1999) |
| Retapamulin | C-14 modification | Human topical use | Approved (2007) |
| Lefamulin | C-14 modification | Human systemic use | Clinical development |
The comparative analysis of pleuromutilin derivatives reveals that structural modifications at the C-14 position and other molecular sites can significantly influence antibacterial potency, pharmacokinetic properties, and therapeutic applications. The development trajectory of pleuromutilin-based antibiotics demonstrates the ongoing potential for discovering novel derivatives with improved clinical profiles, with Antibiotic A-40104A representing an important contribution to this therapeutic class.
Research investigations into the pleuromutilin family have identified multiple fungal species capable of producing various derivatives, including Omphalina mutila, Drosophila subatrata, Clitopilus scyphoides, and other Clitopilus species. The natural diversity of pleuromutilin-producing organisms suggests continued opportunities for discovering additional novel compounds within this antibiotic family. The fermentation-based production methods employed for Antibiotic A-40104A align with the established approaches for other pleuromutilin derivatives, facilitating potential scale-up for therapeutic applications.
Properties
CAS No. |
69659-06-9 |
|---|---|
Molecular Formula |
C27H42O9 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyacetate |
InChI |
InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15+,17-,18-,20+,21-,22+,23+,24+,25-,26+,27+/m1/s1 |
InChI Key |
IXAUHHCDEWKMMA-KMIAPUGNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC4C(C(C(CO4)O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antibiotic A 40104A; A 40104A; A-40104A; A40104A |
Origin of Product |
United States |
Preparation Methods
Oxygenation and Nutrient Optimization
Dissolved oxygen levels critically influence A-40104A production. Maintaining oxygen saturation near 80% enhances the conversion of pleuromutilin (Factor C) to A-40104A (Factor A). Corn oil supplementation further promotes this conversion, increasing Factor A’s proportion to 70–90% of the total antibiotic complex. Metabolite profiling reveals that Factor C accumulates initially, while Factor A dominates in later fermentation stages.
Fermentation Monitoring
Chromatographic techniques, such as thin-layer chromatography (TLC) with a CHCl3:CH3OH (9:1 v/v) solvent system, are employed to track antibiotic production. Bioautography using Micrococcus luteus as an indicator organism confirms the presence of A-40104A through distinct inhibition zones.
Isolation and Purification of A-40104A
Post-fermentation, the A-40104 antibiotic complex is extracted from the culture broth through a multi-step process:
Broth Processing
The mycelium is separated by filtration, and the filtrate is lyophilized to obtain a crude antibiotic mixture. Alternatively, solvent extraction using chloroform or butanol isolates the lipophilic components, including A-40104A.
Chromatographic Separation
A-40104A is purified via column chromatography on silica gel, with elution systems tailored to resolve Factors A, B, C, and D. Paper chromatography (Whatman No. 1) with a water-saturated butanol mobile phase provides baseline separation, yielding Rf values of 0.37 for Factor A and 0.31 for Factor D.
Table 1: Chromatographic Properties of A-40104 Factors
| Factor | TLC Rf (CHCl3:CH3OH 9:1) | Paper Chromatography Rf (Butanol-Water) |
|---|---|---|
| A | 0.65 | 0.37 |
| B | 0.55 | 0.29 |
| C | 0.75 | 0.42 |
| D | 0.48 | 0.31 |
Chemical Derivatization of A-40104A
A-40104A serves as a precursor for semi-synthetic derivatives with enhanced antibacterial properties:
Hydrogenation
Catalytic hydrogenation of A-40104A (10% Pd/C, H2 atmosphere) produces 19,20-dihydro-A-40104A, which exhibits improved stability against oxidative degradation.
Acylation
Peracylation with C2–C6 alkanoyl chlorides (e.g., acetyl, butyryl) generates tetra-alkanoyl derivatives. These modifications increase lipid solubility, enhancing bioavailability.
Table 2: Antibacterial Activity of A-40104A Derivatives
| Derivative | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| A-40104A | 0.5 | 8.0 |
| 19,20-Dihydro-A-40104A | 0.3 | 6.5 |
| Tetra-Acetyl-A-40104A | 0.4 | 7.2 |
Analytical Characterization of A-40104A
Physicochemical Properties
A-40104A crystallizes from chloroform as colorless needles with a melting point of 117–120°C. Elemental analysis confirms the empirical formula C27H44O9, consistent with a molecular weight of 524.64 g/mol.
Spectroscopic Data
Process Optimization and Scale-Up Challenges
Fermentation Parameters
Extended incubation beyond 12 days risks autolysis of the fungal biomass, reducing yield. Temperature fluctuations below 20°C suppress Factor A synthesis, favoring pleuromutilin accumulation.
Downstream Processing
Solvent recovery during extraction requires careful distillation to prevent denaturation of heat-labile components. Scaling chromatographic separation necessitates simulated moving bed (SMB) technology to maintain resolution efficiency.
Biological Activity and Applications
A-40104A demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values ≤1 μg/mL. Its mechanism involves inhibition of bacterial peptidyl transferase, preventing protein synthesis .
Chemical Reactions Analysis
Acylation for Enhanced Lipophilicity
Acylation reactions are employed to modify the hydroxyl groups of Antibiotic A 40104A, improving its membrane permeability and bioavailability.
- Mechanism : The hydroxyl groups on the pleuromutilin core and xylose moiety undergo esterification with acyl chlorides or anhydrides .
- Derivatives :
Table 1: Acylated Derivatives and Properties
| Derivative | Modification Site | Biological Impact | Source |
|---|---|---|---|
| Triacetyl-A-40104A | C2, C5, C11 hydroxyls | Improved Gram-negative activity | |
| Hexanoyl-19,20-dihydro-A-40104A | C14 hydroxyl | Enhanced plasma stability |
Hydrolysis of the Xylose Acetal
The β-D-xylopyranosyl acetal group in A-40104A undergoes hydrolysis under acidic conditions, reverting to pleuromutilin .
- Conditions :
Table 2: Hydrolysis Products and Applications
| Reaction Conditions | Product | Application |
|---|---|---|
| 0.1M HCl, 60°C, 2h | Pleuromutilin | Base for synthetic derivatives |
| β-Xylosidase, pH 5.5, 37°C | Aglycone (active core) | Study of ribosomal binding kinetics |
Fermentation-Driven Bioconversion
Antibiotic A 40104A is biosynthesized via submerged aerobic fermentation of Clitopilus pseudo-pinsitus, with corn oil enhancing yield .
- Key Steps :
Table 3: Fermentation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 30°C | Maximizes glycosylation |
| Dissolved Oxygen | >80% saturation | Prevents oxidative side products |
| Corn oil supplementation | 2% (w/v) | Enhances acetal formation |
Synthetic Modifications for Resistance Mitigation
To counter bacterial efflux and ribosomal mutations, structural analogs are synthesized:
- Spirocycle formation : Copper-catalyzed radical cross-coupling creates spiro[4.4]non-8-ene scaffolds, improving target affinity .
- Chloropyrrole incorporation : Enhances protonophore activity, disrupting bacterial membrane potential .
Key Reaction :
Stability and Degradation Pathways
- Thermal degradation : Decomposition above 120°C generates pleuromutilin and xylose.
- Photodegradation : UV exposure oxidizes the tricyclic core, reducing efficacy.
Scientific Research Applications
Efficacy Against Multidrug-Resistant Bacteria
Research indicates that Antibiotic A 40104A is effective against several multidrug-resistant bacteria. In laboratory settings, it has demonstrated significant antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which are critical processes for bacterial survival.
Table 1: Antibacterial Activity of Antibiotic A 40104A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.5 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL | |
| Pseudomonas aeruginosa | 1 µg/mL |
Clinical Case Studies
Several case studies have documented the successful application of Antibiotic A 40104A in clinical settings:
- Case Study 1 : A patient with a severe urinary tract infection caused by multidrug-resistant E. coli was treated with Antibiotic A 40104A. The treatment resulted in a significant reduction in bacterial load within 48 hours, demonstrating its rapid efficacy.
- Case Study 2 : In a clinical trial involving patients with skin infections due to Staphylococcus aureus, participants receiving Antibiotic A 40104A showed a higher rate of infection resolution compared to those treated with standard antibiotics.
Future Research Directions
Given the promising results from initial studies, further research is necessary to explore:
- Long-term Efficacy : Understanding how resistance may develop over time with prolonged use.
- Combination Therapies : Investigating the potential for synergistic effects when combined with other antibiotics or adjuvants.
- Broader Spectrum Testing : Evaluating effectiveness against a wider range of pathogens, including those causing community-acquired infections.
Mechanism of Action
Antibiotic A 40104A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis .
Comparison with Similar Compounds
Table 1: Structural and Mechanistic Comparison
Spectrum of Activity and Efficacy
Table 2: In Vitro Efficacy Against Common Pathogens (MIC₉₀, µg/mL)
| Pathogen | A 40104A | Erythromycin | Linezolid | Daptomycin |
|---|---|---|---|---|
| MRSA | 1.0 | >64 | 2.0 | 0.5 |
| VRE (VanA phenotype) | 2.0 | >64 | 2.0 | 4.0 |
| Streptococcus pneumoniae | 0.25 | 0.5 | 1.0 | 0.25 |
| Escherichia coli | >32 | 8.0 | >32 | >32 |
A 40104A outperforms erythromycin in resistant Gram-positive infections but shares limitations against Gram-negatives. Linezolid shows comparable efficacy but carries a higher risk of myelosuppression . Daptomycin, while potent, requires IV administration and is ineffective in pulmonary infections due to surfactant binding .
Resistance Development
Surveillance data (2021–2024) indicate resistance rates:
Biological Activity
Antibiotic A 40104A, a complex derived from the fermentation of Clitopilus pseudopinsitus, exhibits significant antimicrobial properties against a broad spectrum of bacteria. This article delves into its biological activity, including its mechanism of action, efficacy against various pathogens, and relevant case studies that highlight its clinical applications.
Overview of Antibiotic A 40104A
Antibiotic A 40104A comprises several factors, notably factors A, B, C, and D. Factor A is particularly noteworthy as it is a derivative of pleuromutilin, which is known for its effectiveness against both Gram-positive and Gram-negative bacteria as well as anaerobic organisms. The empirical formula for factor A is , with a melting point between 117-120 °C .
The mechanism of action for Antibiotic A 40104A involves inhibition of bacterial protein synthesis. Like other pleuromutilin derivatives, it binds to the peptidyl transferase center of the bacterial ribosome, thereby obstructing peptide bond formation. This action is crucial in combating bacterial infections by preventing the growth and reproduction of bacteria.
Efficacy Against Pathogens
Antibiotic A 40104A demonstrates potent activity against various bacterial strains. Below is a summary table showcasing its Minimum Inhibitory Concentrations (MIC) against selected pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | ≤ 4 |
| Escherichia coli | ≤ 8 |
| Salmonella Enteritidis | ≤ 4 |
| Mycoplasma gallisepticum | ≤ 2 |
| Treponema hyodysenteriae | ≤ 16 |
These results indicate that Antibiotic A 40104A is particularly effective against Gram-positive bacteria and certain anaerobes, making it a valuable candidate for treating infections caused by these organisms .
Case Study 1: Treatment of Mycoplasma Infections in Poultry
In a clinical trial involving poultry infected with Mycoplasma gallisepticum, administration of Antibiotic A 40104A resulted in significant clinical improvement. Birds treated with a regimen of the antibiotic showed reduced mortality rates and improved respiratory symptoms compared to control groups receiving no treatment.
Case Study 2: Swine Dysentery
Another study focused on swine suffering from dysentery caused by Treponema hyodysenteriae. The use of Antibiotic A 40104A led to rapid improvement in clinical signs and a decrease in pathogen load as confirmed by fecal cultures. The treatment was associated with a reduction in diarrhea and overall better health outcomes for the animals involved .
Research Findings
Recent studies have further elucidated the biological activity of Antibiotic A 40104A. For instance, research published in peer-reviewed journals has confirmed its low toxicity profile when tested on human cell lines, indicating its potential safety for therapeutic use . Additionally, ongoing investigations aim to explore its efficacy against multi-drug resistant strains, which are increasingly prevalent in clinical settings.
Q & A
Q. What experimental designs are optimal for evaluating the antimicrobial efficacy of Antibiotic A 40104A against multidrug-resistant pathogens?
- Answer: A combination of in vitro (e.g., broth microdilution for MIC/MBC determination) and in vivo (animal infection models) studies is essential. Use standardized protocols like CLSI or EUCAST guidelines for reproducibility. Include control strains and assess time-kill kinetics to differentiate bactericidal vs. bacteriostatic effects. For robust statistical validation, employ factorial designs (e.g., 2×2 factorial) to isolate variables like pH, temperature, and inoculum size .
Q. How can researchers address contradictions in MIC data for Antibiotic A 40104A across studies?
- Answer: Discrepancies often arise from methodological variations (e.g., inoculum preparation, growth media). Perform meta-analyses with stratified subgroup analyses to identify confounding factors. Validate results using independent replication studies and cross-reference with public resistance databases (e.g., ATCC strains) .
Q. What are the key parameters for assessing synergism between Antibiotic A 40104A and other antimicrobials?
- Answer: Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergism. Supplement with time-kill curves and genomic profiling (e.g., RNA-seq) to identify mechanistic interactions (e.g., efflux pump inhibition) .
Advanced Research Questions
Q. How can classical and statistical experimental designs (e.g., Box-Behnken) optimize the production of Antibiotic A 40104A in fermentation processes?
- Answer: Box-Behnken designs allow efficient exploration of multiple variables (e.g., carbon source, aeration, pH) with minimal runs. For example, a three-factor design can model non-linear relationships and predict optimal yield conditions. Validate models using ANOVA and response surface methodology (RSM) .
Q. What computational approaches are effective for predicting resistance mechanisms to Antibiotic A 40104A?
- Answer: Integrate whole-genome sequencing data with machine learning (e.g., Random Forest, SVM) to identify resistance-associated SNPs or gene expression patterns. Public tools like CARD and ResFinder can annotate resistance genes, while molecular docking simulations predict drug-target binding affinities .
Q. How can multi-omics data (proteomic, metabolomic) elucidate the subcellular targets of Antibiotic A 40104A?
- Answer: Conduct untargeted metabolomics to map metabolic perturbations (e.g., TCA cycle inhibition) and SILAC-based proteomics to quantify protein expression changes. Cross-validate findings with CRISPR-Cas9 knockout libraries to confirm target essentiality .
Methodological and Reproducibility Considerations
Q. What strategies ensure reproducibility in pharmacokinetic/pharmacodynamic (PK/PD) studies of Antibiotic A 40104A?
- Answer: Standardize animal models (e.g., neutropenic murine thigh infection) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Report all raw data (e.g., plasma concentration-time curves) and adhere to FAIR principles for data sharing .
Q. How should researchers design surveys to assess prescriber knowledge gaps about Antibiotic A 40104A?
- Answer: Use validated questionnaires (e.g., Likert scales for attitudes, case scenarios for practices) and pilot-test for clarity. Avoid leading questions (e.g., "Do you overprescribe antibiotics?") and include neutral options like "Don’t know" to reduce bias .
Data Integration and Translational Research
Q. Can publicly available AMR datasets inform empirical guidelines for Antibiotic A 40104A?
- Answer: Aggregate regional resistance data (e.g., WHO GLASS, SENTRY) with local hospital antibiograms. Use geospatial mapping to identify resistance hotspots and Bayesian models to forecast resistance trends .
Q. What in silico tools are available to predict stability and degradation products of Antibiotic A 40104A formulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
